molecular formula C15H16BrN3O3 B12243793 5-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methoxy-N-methylpyrimidin-2-amine

5-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methoxy-N-methylpyrimidin-2-amine

Cat. No.: B12243793
M. Wt: 366.21 g/mol
InChI Key: WZGWGTJZHPWVQJ-UHFFFAOYSA-N
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Description

5-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methoxy-N-methylpyrimidin-2-amine is a complex organic compound that features a bromine atom, a benzodioxane moiety, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methoxy-N-methylpyrimidin-2-amine typically involves multiple steps. One common approach starts with the preparation of the benzodioxane moiety, which is then coupled with a brominated pyrimidine derivative. The reaction conditions often include the use of solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methoxy-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The benzodioxane moiety can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine could yield an amino derivative, while oxidation could produce a corresponding ketone or aldehyde.

Scientific Research Applications

5-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methoxy-N-methylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methoxy-N-methylpyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The benzodioxane moiety is known to exhibit various biological activities, including inhibition of enzymes like cholinesterases . The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methoxy-N-methylpyrimidin-2-amine is unique due to its combination of a brominated pyrimidine ring and a benzodioxane moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C15H16BrN3O3

Molecular Weight

366.21 g/mol

IUPAC Name

5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-methoxy-N-methylpyrimidin-2-amine

InChI

InChI=1S/C15H16BrN3O3/c1-19(15-17-8-11(16)14(18-15)20-2)9-10-3-4-12-13(7-10)22-6-5-21-12/h3-4,7-8H,5-6,9H2,1-2H3

InChI Key

WZGWGTJZHPWVQJ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC2=C(C=C1)OCCO2)C3=NC=C(C(=N3)OC)Br

Origin of Product

United States

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